![molecular formula C5HCl3N2O B1590792 2,4-Dichloropyrimidine-5-carbonyl chloride CAS No. 2972-52-3](/img/structure/B1590792.png)
2,4-Dichloropyrimidine-5-carbonyl chloride
Overview
Description
2,4-Dichloropyrimidine-5-carbonyl chloride, otherwise known as 2,4-DPC, is a halogenated pyrimidine derivative with a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis and as a building block for various compounds. 2,4-DPC is a versatile compound that can be used for a variety of purposes, including the synthesis of heterocycles, the preparation of pharmaceuticals, and the production of organic polymers.
Scientific Research Applications
Synthesis of New Intermediate Compounds
2,4-Dichloropyrimidine-5-carbonyl chloride is used in the synthesis of new intermediate compounds, such as 2,4-dichloro-5-methoxy-pyrimidine. This synthesis uses materials like methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, leading to high yields and purity of the product (Liu Guo-ji, 2009).
Antitumor Activity
The compound is integral in the synthesis of antitumor agents. For instance, it's used in the synthesis of BW301U, a lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against certain types of cancer (E. Grivsky et al., 1980).
Development of Medicinally Important Compounds
It serves as a starting material for synthesizing medicinally significant compounds like 4-aryl-5-pyrimidinylimidazoles, which have potential therapeutic uses (Xiaohu Deng, N. Mani, 2006).
Improved Synthesis Methods
Research has focused on improving synthesis methods of compounds like 4,6-dichloropyrimidines, which are derived from this compound. These methods aim for higher yields using less toxic reactants and are of general synthetic interest due to their applicability in nitrogen heterocycle chlorinations (A. Opitz et al., 2015).
Lewis Acid-Induced Selective Addition
The compound is used in the selective addition of amines to form different isomers, a process enhanced by Lewis acids. This research optimizes the use of Lewis acid additives in dichloropyrimidine systems (D. Richter et al., 2013).
Regioselective Amination
Regioselective amination of di- and trichloropyrimidines, including compounds derived from this compound, is reported, highlighting its use in synthesizing 2-substituted products (Sean M. Smith, S. Buchwald, 2016).
In Synthesis of Multinucleate Pyrimidine Derivatives
The compound is pivotal in synthesizing multinucleate pyrimidine chalcogen derivatives, which are a novel class of compounds with potential applications in various fields (K. Bhasin et al., 2011).
Mechanism of Action
Target of Action
It is known that chloropyrimidines, a class of compounds to which 2,4-dichloropyrimidine-5-carbonyl chloride belongs, are often used in the synthesis of various pharmaceuticals .
Mode of Action
Chloropyrimidines are generally known to interact with biological targets through their chlorine atoms, which can form covalent bonds with amino acids in proteins .
Biochemical Pathways
Given its structural similarity to other chloropyrimidines, it may be involved in pathways related to nucleotide synthesis or dna replication .
Result of Action
Chloropyrimidines are generally known to interact with biological targets, potentially leading to changes in cellular function .
Action Environment
Like other chloropyrimidines, it is likely that factors such as temperature, ph, and the presence of other chemicals could impact its stability and activity .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
2,4-dichloropyrimidine-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTIFMWYYHCREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549399 | |
Record name | 2,4-Dichloropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2972-52-3 | |
Record name | 2,4-Dichloropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLOROPYRIMIDINE-5-CARBONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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